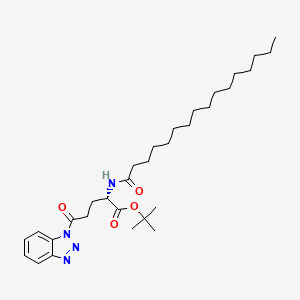
Tert-butyl (2S)-5-(benzotriazol-1-yl)-2-(hexadecanoylamino)-5-oxopentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl (2S)-5-(benzotriazol-1-yl)-2-(hexadecanoylamino)-5-oxopentanoate is a synthetic compound used in various scientific research applications. It is a derivative of L-glutamic acid, modified with a palmitoyl group and a tert-butyl ester. This compound is often utilized in peptide synthesis and biochemical studies due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl (2S)-5-(benzotriazol-1-yl)-2-(hexadecanoylamino)-5-oxopentanoate typically involves the following steps:
Protection of the Glutamic Acid: The carboxyl groups of L-glutamic acid are protected using tert-butyl esters.
Palmitoylation: The amino group of the protected L-glutamic acid is reacted with palmitoyl chloride in the presence of a base such as triethylamine to form the palmitoyl derivative.
Bt Group Introduction: The Bt group is introduced through a coupling reaction with an appropriate reagent, such as Bt-OSu (N-hydroxysuccinimide ester of Bt).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Protection and Palmitoylation: Large quantities of L-glutamic acid are protected and palmitoylated using automated reactors.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (2S)-5-(benzotriazol-1-yl)-2-(hexadecanoylamino)-5-oxopentanoate undergoes various chemical reactions, including:
Hydrolysis: The tert-butyl ester groups can be hydrolyzed under acidic or basic conditions to yield the free carboxylic acids.
Substitution: The Bt group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be done using sodium hydroxide.
Substitution: Nucleophiles such as amines or thiols can be used to substitute the Bt group under mild conditions.
Major Products Formed
Hydrolysis: The major products are L-glutamic acid derivatives with free carboxylic acids.
Substitution: The products depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
Tert-butyl (2S)-5-(benzotriazol-1-yl)-2-(hexadecanoylamino)-5-oxopentanoate is widely used in scientific research, including:
Peptide Synthesis: It serves as a building block in the synthesis of complex peptides.
Biochemical Studies: It is used to study enzyme-substrate interactions and protein modifications.
Medical Research: It is employed in the development of drug delivery systems and therapeutic agents.
Industrial Applications: It is used in the production of cosmetics and pharmaceuticals due to its stability and bioactivity.
Mechanism of Action
The mechanism of action of Tert-butyl (2S)-5-(benzotriazol-1-yl)-2-(hexadecanoylamino)-5-oxopentanoate involves its interaction with specific molecular targets. The palmitoyl group enhances its lipophilicity, allowing it to interact with lipid membranes and proteins. The Bt group facilitates binding to specific receptors or enzymes, modulating their activity. The tert-butyl ester groups protect the compound from premature degradation, ensuring its stability in biological systems.
Comparison with Similar Compounds
Similar Compounds
Palm-L-Glu(OSu)-OMe: A similar compound with a methoxy group instead of a tert-butyl ester.
Palm-L-Glu(OH)-OBzl: A derivative with a benzyloxy group.
Uniqueness
Tert-butyl (2S)-5-(benzotriazol-1-yl)-2-(hexadecanoylamino)-5-oxopentanoate is unique due to its combination of a palmitoyl group, Bt group, and tert-butyl ester. This combination provides enhanced stability, lipophilicity, and specific binding properties, making it suitable for various research applications.
Properties
IUPAC Name |
tert-butyl (2S)-5-(benzotriazol-1-yl)-2-(hexadecanoylamino)-5-oxopentanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H50N4O4/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-22-28(36)32-26(30(38)39-31(2,3)4)23-24-29(37)35-27-21-19-18-20-25(27)33-34-35/h18-21,26H,5-17,22-24H2,1-4H3,(H,32,36)/t26-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDGFXQHURBXDIW-SANMLTNESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC(CCC(=O)N1C2=CC=CC=C2N=N1)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)N[C@@H](CCC(=O)N1C2=CC=CC=C2N=N1)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H50N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
542.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
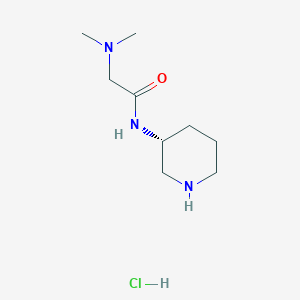

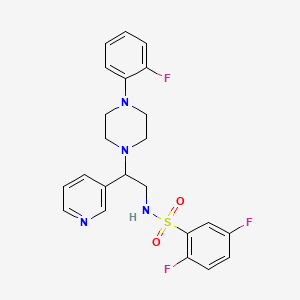
![1-[cyclopropyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]cyclobutane-1-carboxylic acid](/img/structure/B2706798.png)
![4-[4-(2-Chlorophenyl)piperazine-1-carbonyl]-6-cyclopropylpyrimidine](/img/structure/B2706800.png)
![5-[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2706801.png)
![Tert-butyl 2-(iodomethyl)-1,4-dioxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B2706802.png)
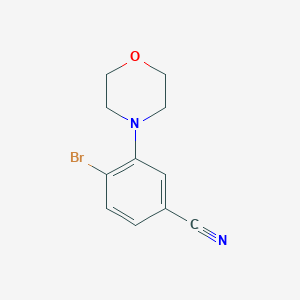
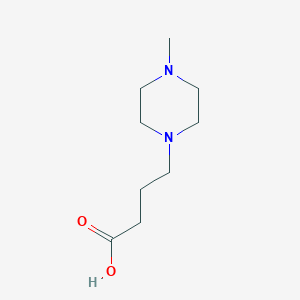
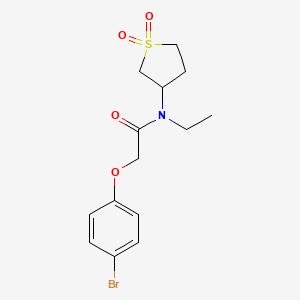
![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2706809.png)
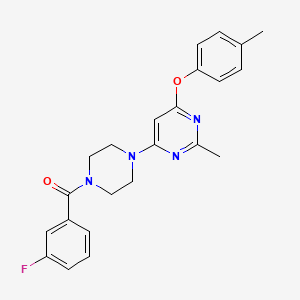
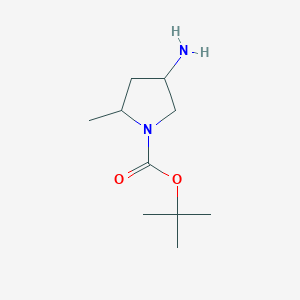
![N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3-methoxynaphthalene-2-carboxamide](/img/structure/B2706813.png)
